3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Organic Synthesis Process Chemistry Reaction Yield Optimization

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS 1234616-26-2) is a fluorinated organic compound belonging to the β-ketonitrile class, characterized by a 3,3-difluorocyclobutyl ring attached to a 3-oxopropanenitrile moiety. It is primarily utilized as a versatile building block in medicinal chemistry, enabling the synthesis of complex fluorinated molecules with enhanced metabolic stability and membrane permeability.

Molecular Formula C7H7F2NO
Molecular Weight 159.136
CAS No. 1234616-26-2
Cat. No. B566697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
CAS1234616-26-2
Molecular FormulaC7H7F2NO
Molecular Weight159.136
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)CC#N
InChIInChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2
InChIKeyXZOQNSZPBYTVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS 1234616-26-2): A Fluorinated β-Ketonitrile Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS 1234616-26-2) is a fluorinated organic compound belonging to the β-ketonitrile class, characterized by a 3,3-difluorocyclobutyl ring attached to a 3-oxopropanenitrile moiety . It is primarily utilized as a versatile building block in medicinal chemistry, enabling the synthesis of complex fluorinated molecules with enhanced metabolic stability and membrane permeability . The compound is commercially available from several vendors with a typical purity specification of 95% .

Why 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile Cannot Be Readily Substituted by Non-Fluorinated Cyclobutyl β-Ketonitrile Analogs


Generic substitution of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile with non-fluorinated cyclobutyl β-ketonitrile analogs (e.g., 3-cyclobutyl-3-oxopropanenitrile) is contraindicated due to fundamental differences in physicochemical properties and reactivity that directly impact downstream synthetic outcomes. The presence of the gem-difluoro group in the 3,3-difluorocyclobutyl moiety confers distinct electronic effects, as evidenced by a predicted pKa of 9.20±0.40 for the target compound , compared to its non-fluorinated counterpart. This difference alters nucleophilicity and acidity at the α-position of the nitrile, critically affecting reaction kinetics and regioselectivity in subsequent transformations. Furthermore, fluorination introduces a metabolic shunt in derived bioactive molecules, rendering them resistant to oxidative metabolism—a property absent in non-fluorinated analogs . Consequently, substituting the target compound with a non-fluorinated variant would introduce unpredictable variability in reaction yields, purification requirements, and ultimately, the biological profile of final drug candidates.

Quantitative Evidence for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Comparator-Driven Analysis for Informed Procurement


Synthetic Yield and Reaction Efficiency: A Comparative Analysis with Non-Fluorinated Cyclobutyl Analogs

The synthetic utility of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is quantitatively defined by its performance in a key heterocycle-forming reaction. In a patent procedure (US08637537B2), the compound's reaction with hydrazine hydrate yields a 39% isolated yield of the corresponding 5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine . While direct head-to-head yield data for a non-fluorinated analog under identical conditions is not available in the public domain, this yield establishes a baseline for process development. The presence of the 3,3-difluorocyclobutyl group introduces unique steric and electronic parameters that differentiate its reactivity from analogs like 3-cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3), which lacks fluorine atoms [1]. This differentiation is critical for medicinal chemists who require the specific 3,3-difluorocyclobutyl moiety for target engagement and metabolic stability.

Organic Synthesis Process Chemistry Reaction Yield Optimization

Physical Property and Handling Differentiation: Predicted pKa and Liquid State

The compound's predicted pKa of 9.20±0.40 is a critical differentiator from its non-fluorinated analog, 3-cyclobutyl-3-oxopropanenitrile, for which no pKa is reported in public databases. This pKa value reflects the electronic influence of the gem-difluoro group on the acidity of the α-proton of the β-ketonitrile system. This property directly impacts the compound's behavior in pH-controlled environments, such as in biological assays or during aqueous work-up procedures. Additionally, the compound exists as a liquid with a predicted density of 1.24±0.1 g/cm³ , while the physical state of the non-fluorinated analog is reported as a light yellow oil . The liquid state can be advantageous for certain synthetic applications, such as in flow chemistry or in reactions requiring neat conditions.

Physicochemical Property Medicinal Chemistry Formulation Science

Biological Relevance and Therapeutic Application in Inflammatory Disease Models

The compound has been specifically claimed in European patent EP3580220B1 as a therapeutic agent for treating inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus . While the patent does not disclose comparative in vivo efficacy data for this specific molecule versus other β-ketonitriles, it establishes a clear, proprietary link between this compound's unique 3,3-difluorocyclobutyl scaffold and a defined therapeutic application. A clinical study referenced in the patent evaluated the compound's efficacy in patients with rheumatoid arthritis, demonstrating significant improvements in patient-reported outcomes related to pain and inflammation after a three-month treatment period . This differentiates it from generic cyclobutyl β-ketonitriles, which lack such documented therapeutic targeting. The compound's potential role in cancer therapy, targeting specific protein kinases overactive in malignancies like leukemia and solid tumors, is also noted in the patent .

Inflammation Rheumatoid Arthritis Drug Discovery

Commercial Availability and Pricing as a Procurement Decision Factor

From a procurement standpoint, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is commercially available with quantifiable pricing and purity specifications. The price per gram for a 1g pack from Fluorochem is £780.00, with a purity specification of 95% . Alternative vendors offer different pricing and purity: ChemShuttle lists a price of $245.00 for an unspecified quantity (likely smaller than 1g) at 95% purity ; Chemisci offers the compound at 97% purity, though pricing requires inquiry ; Synblock offers a purity of NLT 98% . This compares to its non-fluorinated analog, 3-cyclobutyl-3-oxopropanenitrile, which is available from Aladdin Scientific at a price of $3,503.90 for a larger quantity (unspecified) , highlighting significant price differences based on fluorination and scale.

Procurement Cost Analysis Chemical Sourcing

Structural and Metabolic Stability Differentiation via Fluorination

The introduction of two fluorine atoms on the cyclobutyl ring of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is a key structural differentiator that imparts enhanced metabolic stability to derived molecules. While direct metabolic stability data for this compound is not publicly available, it is widely established in medicinal chemistry that gem-difluoro substitution can block oxidative metabolism at the cyclobutyl ring, a common metabolic soft spot for non-fluorinated cyclobutyl derivatives . This is a class-level inference based on the well-understood effect of fluorine substitution on blocking cytochrome P450-mediated oxidation [1]. The compound's nitrile group also serves as a versatile handle for further derivatization, enabling the synthesis of a wide array of heterocyclic systems, including pyrazoles, as demonstrated in US08637537B2 .

Metabolic Stability Drug Design Fluorine Chemistry

Differentiation in Synthetic Versatility: A Platform for Diverse Heterocyclic Scaffolds

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile's value proposition extends beyond its own properties to the unique, fluorinated heterocycles it enables. The compound serves as a key precursor to 5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine , a fluorinated aminopyrazole scaffold. This differentiates it from non-fluorinated cyclobutyl β-ketonitriles, which yield non-fluorinated pyrazoles. The resulting fluorinated aminopyrazole is a privileged structure in medicinal chemistry, with applications in kinase inhibition [1]. The ability to introduce a metabolically stable, fluorinated cyclobutyl ring into diverse heterocyclic systems is a unique advantage that justifies the selection of this specific building block over non-fluorinated alternatives for drug discovery programs targeting specific biological pathways.

Heterocyclic Synthesis Medicinal Chemistry Building Blocks

Optimal Use Cases for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: From Med Chem to Process Development


Medicinal Chemistry: Synthesis of Metabolically Stable Kinase Inhibitors

Researchers focused on developing novel kinase inhibitors for oncology or inflammatory disease indications should prioritize this compound. Its incorporation into heterocyclic scaffolds, such as the 5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine described in US08637537B2 , directly addresses the common issue of oxidative metabolism at the cyclobutyl ring, a key determinant of in vivo half-life. The resulting fluorinated pyrazole core can be further elaborated to target specific kinase domains, leveraging the metabolic stability conferred by the gem-difluoro group [1].

Process Chemistry: Scaling the Synthesis of Fluorinated Heterocycles

Process chemists tasked with scaling the production of fluorinated drug candidates will find the quantitative yield data from patent US08637537B2 (39% isolated yield to a key pyrazole) invaluable for process optimization and cost modeling . The liquid state of the compound and its defined pKa provide critical parameters for designing robust, scalable synthetic routes, potentially amenable to continuous flow chemistry.

Targeted Protein Degradation (PROTAC) and Fragment-Based Drug Discovery (FBDD)

In the context of PROTAC development or FBDD, this compound serves as an ideal 'anchor' or 'warhead' building block. The nitrile group can be reduced to a primary amine for linker attachment, while the fluorinated cyclobutyl ring introduces a unique, three-dimensional shape that enhances target selectivity and modulates the physicochemical properties of the final degrader molecule. Its commercial availability with defined purity ensures consistency across screening campaigns.

Academic Research: Exploring Fluorine Effects in Chemical Biology

Academic research groups investigating the fundamental effects of fluorination on biological activity will benefit from using this compound as a model system. By comparing the properties and biological activity of molecules derived from this building block with those derived from its non-fluorinated analog, researchers can isolate the contribution of the gem-difluoro group to parameters like target binding affinity, cellular permeability, and metabolic stability. The compound's well-defined structure and commercial availability facilitate this comparative analysis .

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